(2S)-2-amino-6,6-dimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6,6-dimethylheptanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The compound’s unique structure, with a branched carbon chain, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6,6-dimethylheptanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2,2-dimethylpentanoic acid and appropriate amination reagents. The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis have been employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage, reducing agents such as sodium borohydride (NaBH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and amides, which can be further utilized in different chemical processes.
Scientific Research Applications
(2S)-2-amino-6,6-dimethylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share structural similarities but differ in their specific side chains and functional groups.
Uniqueness
What sets (2S)-2-amino-6,6-dimethylheptanoic acid apart is its unique branched structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-2-amino-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
ZIINUXCYNVSQLG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.